2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

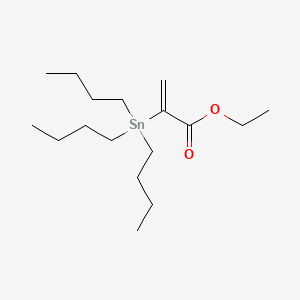

“2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester” is a chemical compound with the molecular formula C17H34O2Sn . It is also known as ethyl 2-tributylstannylacrylate. This compound is a member of the family of atypical acrylates.

Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester” is complex due to the presence of the tributylstannyl group. The exact 3D structure may require computational chemistry techniques for accurate determination .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester” include a molecular weight of 389.2 g/mol. Other properties such as polarity, solubility, and stability would need to be determined experimentally or through further literature research .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Synthesis Applications

A notable application is in the palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives, where this compound serves as a precursor. Indoles with ester functionality at the 3-position are prepared from 2-(2-nitrophenyl)propenoic acid derivatives through palladium-catalyzed reductive N-heteroannulation, utilizing carbon monoxide as the reducing agent. The starting materials for these syntheses include the Stille coupling of 2-halo-1-nitrobenzenes with ethyl 2-(tributylstannyl)-2-propenoate. This methodology allows for the creation of indole derivatives with potential applications in medicinal chemistry and material science (Söderberg et al., 2008).

Reaction with Organotin Phenoxides

The reactivity of different tributyltin phenoxides with ethyl propiolate in the presence of tin(IV) chloride and triethylamine leads to derivatives of 3-phenoxyacrylic acid ethyl ester. This process showcases the compound's role in synthesizing complex organic molecules, potentially useful in creating polymers or other organic materials with specific functional properties (Kinart & Kinart, 2007).

Stannyl Radical-Mediated Cleavage

Another application is in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. This method represents a mild methodology for removing the synthetically useful sulfone moiety, showcasing the versatility of ethyl 2-(tributylstannyl)-2-propenoate in facilitating reactions that yield fluorinated organic compounds, which are of interest in pharmaceuticals and agrochemicals (Wnuk et al., 2000).

Synthesis of Ethyl-2-(p-ethoxyphenyl) Propenoate

The synthesis of ethyl-2-(p-ethoxyphenyl) propenoate from phenetole through a series of reactions including Friedel-Crafts and Wittig G reactions. This compound is an intermediate for synthesizing cycloprothrin, showcasing its utility in developing new pesticides. This example highlights the chemical's role in synthesizing intermediates for broader industrial applications (Jianquan, 2007).

Microwave Assisted Synthesis

It is also used in the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, a compound potentially useful for introducing metal coordination sites into polyacrylates. This synthesis method underlines the importance of this compound in facilitating efficient and innovative synthetic routes, leading to materials with potential applications in catalysis and material science (Heintz et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 2-tributylstannylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUCFACQOVDFMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448615 |

Source

|

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |

CAS RN |

123706-82-1 |

Source

|

| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)